Physicochemical properties of Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate
Physicochemical properties of Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate
An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Applications of Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate
Executive Summary
In the realm of advanced drug design and agrochemical development, the strategic incorporation of fluorinated motifs is paramount. Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate (CAS: 1035637-10-5) represents a highly versatile building block that merges the reactivity of a β -keto ester with the metabolic stability of a trifluoromethyl (–CF 3 ) group[1]. As a Senior Application Scientist, I frequently leverage this compound to synthesize complex, fluorinated heterocycles. This whitepaper provides a comprehensive analysis of its physicochemical properties, electronic dynamics, and field-proven synthetic methodologies.
Physicochemical & Structural Profiling
The physical and chemical properties of this compound dictate its handling, storage, and reactivity. The presence of the –CF 3 group significantly alters the molecule's lipophilicity and electron density compared to its non-fluorinated analogs.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate |
| CAS Number | 1035637-10-5[1] |
| Molecular Formula | C 9 H 11 F 3 O 3 [1] |
| Molecular Weight | 224.18 g/mol [2] |
| Physical Form | Liquid[1] |
| Purity | ≥ 95%[1] |
| Storage Temperature | 2–8 °C (Sealed, dry environment)[1] |
| GHS Hazards | H302, H315, H319, H335[1] |
Data sourced from.
Electronic Dynamics & Tautomerization
The trifluoromethyl group is a privileged bioisostere in medicinal chemistry, frequently employed to modulate steric profiles, increase lipophilicity (LogP), and protect reactive sites from cytochrome P450-mediated metabolic oxidation ()[3].
In this molecule, the strong electron-withdrawing nature of the –CF 3 group at the C5 position exerts an inductive pull across the cyclohexane ring. This enhances the acidity of the C1 proton (situated between the ester and ketone carbonyls). Consequently, the molecule exists in a dynamic keto-enol tautomeric equilibrium. The enol form is thermodynamically stabilized by intramolecular hydrogen bonding between the ester carbonyl oxygen and the enolic hydroxyl group.
Figure 1: Keto-enol tautomerization dynamics influenced by the electron-withdrawing CF3 group.
Reactivity Profile and Synthetic Pathways
As a classic 1,3-dielectrophile, the β -keto ester moiety is a premier scaffold for heterocycle synthesis. The most prominent application of this compound is its cyclocondensation with hydrazines to yield trifluoromethylated tetrahydro-2H-indazoles (fused pyrazoles) ()[4]. Alternatively, the highly acidic C1 position can be selectively deprotonated to form a stable enolate, which acts as a soft nucleophile for α -alkylation or acylation.
Figure 2: Divergent synthetic pathways of the fluorinated beta-keto ester building block.
Self-Validating Experimental Protocols
To ensure reproducibility and high fidelity in your synthetic workflows, the following protocols have been designed with built-in validation checkpoints and explicit mechanistic causality.
Protocol A: Synthesis of Trifluoromethylated Tetrahydro-2H-indazoles
This protocol exploits the dual electrophilic centers of the β -keto ester to construct a pyrazole ring ()[5].
-
Preparation & Solvation : Dissolve Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.
-
Causality: Ethanol serves as a protic solvent that stabilizes the charged transition states during the initial nucleophilic attack and facilitates proton transfer.
-
-
Reagent Addition : Cool the mixture to 0 °C. Add phenylhydrazine (1.1 eq) dropwise, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Causality: The low temperature controls the exothermic hydrazone formation. Acetic acid acts as a Brønsted acid to protonate the ketone carbonyl, increasing its electrophilicity and accelerating the initial attack.
-
-
Cyclocondensation : Attach a reflux condenser and elevate the temperature to 80 °C for 4–6 hours.
-
Causality: Thermal energy drives the intramolecular cyclization—specifically, the condensation of the secondary amine of the hydrazine intermediate with the C1 ester—releasing water and methanol to form the thermodynamically stable pyrazole core.
-
-
Self-Validation Checkpoint : Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 225 [M+H] + ) is entirely consumed and replaced by the expected product mass. If the uncyclized hydrazone intermediate persists, add an additional 0.05 eq of acetic acid and reflux for 1 more hour.
Protocol B: C1- α Alkylation via Enolate Generation
This procedure selectively functionalizes the C1 position.
-
Enolate Generation : To a solution of the β -keto ester (1.0 eq) in anhydrous DMF at 0 °C under nitrogen, add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in small portions.
-
Causality: NaH provides an irreversible deprotonation of the highly acidic C1 proton (H 2 gas evolves). The resulting enolate is highly stable due to resonance delocalization across both the ester and ketone carbonyls.
-
-
Electrophilic Quench : Stir for 30 minutes, then introduce the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Causality: The soft nucleophilic character of the carbon atom in the enolate dictates C-alkylation over O-alkylation when reacting with soft electrophiles like benzyl bromide.
-
-
Self-Validation Checkpoint : Quench the reaction carefully with saturated aqueous NH 4 Cl to neutralize any unreacted base. Perform TLC (Hexane:EtOAc, 4:1). The product will appear as a new, less polar spot compared to the starting material. Causality: The loss of the enolizable proton reduces the molecule's hydrogen-bonding capacity, thereby increasing its Rf value on silica gel.
Safety, Handling, and Storage
Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate is a reactive liquid that requires strict adherence to safety protocols[1]:
-
Hazards : Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
-
PPE : Handle exclusively within a certified chemical fume hood using nitrile gloves and safety goggles.
-
Storage : Store at 2–8 °C in a tightly sealed container, flushed with inert gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the ester[1].
References
-
Wikipedia Contributors. "Trifluoromethyl group". Wikipedia, The Free Encyclopedia. [Link]
-
Royal Society of Chemistry. "An Fe3O4 supported O-phenylenediamine based tetraaza Schiff base-Cu(II) complex as a novel nanomagnetic catalytic system for synthesis of pyrano[2,3-c]pyrazoles". RSC Advances. [Link]
-
Journal of Medicinal Chemistry. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1". ACS Publications. [Link]
Sources
- 1. Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate | 1035637-10-5 [sigmaaldrich.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. An Fe 3 O 4 supported O -phenylenediamine based tetraaza Schiff base-Cu( ii ) complex as a novel nanomagnetic catalytic system for synthesis of pyrano ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00906H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
